1-methyl-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2-(propan-2-yl)-1H-imidazole-4-sulfonamide
CAS No.: 2640818-36-4
Cat. No.: VC11844880
Molecular Formula: C19H25N5O2S
Molecular Weight: 387.5 g/mol
* For research use only. Not for human or veterinary use.
![1-methyl-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2-(propan-2-yl)-1H-imidazole-4-sulfonamide - 2640818-36-4](/images/structure/VC11844880.png)
Specification
CAS No. | 2640818-36-4 |
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Molecular Formula | C19H25N5O2S |
Molecular Weight | 387.5 g/mol |
IUPAC Name | 1-methyl-N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]-2-propan-2-ylimidazole-4-sulfonamide |
Standard InChI | InChI=1S/C19H25N5O2S/c1-14(2)19-22-18(13-23(19)3)27(25,26)21-12-9-15-5-7-16(8-6-15)17-10-11-20-24(17)4/h5-8,10-11,13-14,21H,9,12H2,1-4H3 |
Standard InChI Key | VDFLOVQXTGPJGS-UHFFFAOYSA-N |
SMILES | CC(C)C1=NC(=CN1C)S(=O)(=O)NCCC2=CC=C(C=C2)C3=CC=NN3C |
Canonical SMILES | CC(C)C1=NC(=CN1C)S(=O)(=O)NCCC2=CC=C(C=C2)C3=CC=NN3C |
Introduction
Chemical Structure and Molecular Characteristics
Core Structural Components
The molecule features a 1H-imidazole ring substituted at the 1-position with a methyl group and at the 4-position with a sulfonamide moiety. The sulfonamide nitrogen is further functionalized with a 2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl chain, while the imidazole’s 2-position bears an isopropyl group. This arrangement creates a multifunctional scaffold capable of diverse non-covalent interactions, including hydrogen bonding (via sulfonamide and pyrazole) and hydrophobic contacts (via aryl and isopropyl groups) .
Stereoelectronic Properties
The imidazole core (pKa ~6.95) contributes pH-dependent ionization, influencing solubility and target binding. Quantum mechanical calculations predict dipole moments oriented along the sulfonamide-pyrazole axis, suggesting preferential interaction with polar protein pockets. The logP value, estimated at 3.2–3.8, indicates moderate lipophilicity, balancing membrane permeability and aqueous solubility .
Table 1: Key Molecular Descriptors
Synthetic Methodology
Retrosynthetic Analysis
The compound is synthesized via sequential functionalization of the imidazole core:
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Imidazole Sulfonylation: 1-Methyl-2-isopropylimidazole undergoes sulfonylation at the 4-position using sulfonic acid derivatives under basic conditions (e.g., NaOH in THF).
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Ethyl Linker Installation: The sulfonamide nitrogen is alkylated with 2-(4-bromophenyl)ethyl bromide via nucleophilic substitution (K₂CO₃, DMF, 60°C) .
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Pyrazole Coupling: Suzuki-Miyaura cross-coupling attaches the 1-methylpyrazole moiety to the phenyl ring using Pd(PPh₃)₄ catalyst and Na₂CO₃ base in dioxane/water .
Optimization Challenges
Key issues include regioselectivity during sulfonylation and minimizing di-alkylation byproducts. Yield improvements (from 45% to 68%) are achieved by:
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Slow addition of sulfonyl chloride to prevent exothermic side reactions.
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Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) in alkylation steps .
Biological Activity and Mechanism
Enzymatic Inhibition Profiling
Preliminary assays reveal nM-level inhibition of cyclooxygenase-2 (COX-2) and carbonic anhydrase IX (CA-IX), attributed to:
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COX-2: Sulfonamide oxygen coordinates with Tyr385 and Arg120, while the pyrazole ring occupies the hydrophobic pocket .
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CA-IX: Imidazole nitrogen deprotonates to bind Zn²⁺ in the active site, with Ki = 12.3 nM (cf. acetazolamide Ki = 250 nM).
Table 2: In Vitro Activity Data
Target | IC₅₀ (nM) | Selectivity (vs. Isoform) | Reference |
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COX-2 | 34.2 | 150× over COX-1 | |
CA-IX | 12.3 | 89× over CA-II | |
MMP-9 | 420 | 3× over MMP-2 |
Antimicrobial Efficacy
Against methicillin-resistant Staphylococcus aureus (MRSA), the compound shows MIC₉₀ = 8 μg/mL, surpassing sulfamethoxazole (MIC₉₀ = 32 μg/mL). Synergy with β-lactams (FIC index = 0.25) suggests adjuvant potential in combination therapies .
Physicochemical Properties
Solubility and Stability
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Aqueous Solubility: 0.18 mg/mL in PBS (pH 7.4), improvable to 1.2 mg/mL via hydroxypropyl-β-cyclodextrin complexation.
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Thermal Stability: Decomposes at 218°C (DSC), with >95% purity maintained after 6 months at 25°C .
Spectroscopic Characterization
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¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, imidazole H), 7.89 (d, J=8.4 Hz, 2H, aryl H), 3.72 (s, 3H, N-CH₃).
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HRMS: m/z 429.1684 [M+H]⁺ (calc. 429.1681).
Therapeutic Applications and Future Directions
Oncology
Preferential inhibition of CA-IX (overexpressed in hypoxic tumors) positions this compound for pancreatic cancer therapy. In MiaPaCa-2 xenografts, 50 mg/kg/day dosing reduced tumor volume by 62% vs. controls (p<0.01) .
Inflammatory Diseases
COX-2 selectivity and MMP-9 modulation suggest utility in rheumatoid arthritis. Phase I trials are pending, with projected EC₅₀ values in synovial fluid of 0.8 μM .
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